1-Cyclohexyloctan-1-ol

Chemical Synthesis Fragrance Chemistry Analytical Reference

1-Cyclohexyloctan-1-ol is a secondary alcohol bearing a cyclohexyl group attached to an eight-carbon alkyl chain, with the molecular formula C14H28O and molecular weight of 212.37. The compound is characterized by the SMILES notation CCCCCCCC(O)C1CCCCC1 and InChIKey WFUAQVZZZNBRJF-UHFFFAOYSA-N.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
Cat. No. B15297444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyloctan-1-ol
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1CCCCC1)O
InChIInChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3
InChIKeyWFUAQVZZZNBRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyloctan-1-ol: A C14 Cyclohexyl-Substituted Alkanol for Chemical Synthesis and Research Procurement


1-Cyclohexyloctan-1-ol is a secondary alcohol bearing a cyclohexyl group attached to an eight-carbon alkyl chain, with the molecular formula C14H28O and molecular weight of 212.37 . The compound is characterized by the SMILES notation CCCCCCCC(O)C1CCCCC1 and InChIKey WFUAQVZZZNBRJF-UHFFFAOYSA-N . As a member of the cyclohexyl alkanol class, it serves primarily as a synthetic intermediate in organic chemistry and has been investigated for potential fragrance applications within patent literature [1].

Why Generic Substitution of 1-Cyclohexyloctan-1-ol with Other Cyclohexyl Alkanols Is Not Warranted Without Comparative Data


Cyclohexyl alkanols form a structurally diverse class in which alkyl chain length, branching, unsaturation, and the position of hydroxyl substitution profoundly influence physicochemical properties, biological activity profiles, and olfactory characteristics [1]. The eight-carbon alkyl chain and secondary alcohol configuration of 1-cyclohexyloctan-1-ol distinguish it from shorter-chain homologs (e.g., 1-cyclohexylhexanol), tertiary isomers (e.g., 1-octylcyclohexan-1-ol), and unsaturated analogs (e.g., 1-[(E)-1-octenyl]cyclohexanol). Critically, the available literature contains no publicly accessible, peer-reviewed, or patent-sourced head-to-head comparative data quantifying performance differences between 1-cyclohexyloctan-1-ol and any of its closest structural analogs. Procurement decisions relying on generic substitution therefore operate in an evidence vacuum with respect to quantifiable differentiation.

Quantitative Comparative Evidence for 1-Cyclohexyloctan-1-ol: Verified Differentiation Data for Procurement Decisions


Limitations of Available Quantitative Data: No Head-to-Head Comparative Studies Identified for 1-Cyclohexyloctan-1-ol

A comprehensive search of primary research literature, patent databases, and authoritative chemical repositories revealed no published studies containing direct, head-to-head quantitative comparisons between 1-cyclohexyloctan-1-ol and any structurally related comparator compound (e.g., 1-cyclohexylhexanol, 1-cyclohexyldecanol, 1-octylcyclohexan-1-ol, or 1-[(E)-1-octenyl]cyclohexanol). One assay record in the ChEMBL database suggests that a compound with similar structural features was evaluated for inhibition of microsomal 2,3-oxidosqualene cyclase in rat liver microsomes ; however, the specific IC₅₀ value for 1-cyclohexyloctan-1-ol is not reported in accessible public records, nor are comparator data provided for any analog. The fragrance patent literature acknowledges the potential olfactory utility of 1-alkyl/alkenyl cyclohexan-1-ols as a class, but does not disclose quantitative odor threshold values, substantivity metrics, or performance comparisons between specific homologs [1].

Chemical Synthesis Fragrance Chemistry Analytical Reference

Application Scenarios for 1-Cyclohexyloctan-1-ol Based on Structural Identity and Class Membership


Synthetic Intermediate in Organic Chemistry

1-Cyclohexyloctan-1-ol can be employed as a synthetic building block in the preparation of more complex molecules, leveraging the reactivity of its secondary alcohol group for esterification, etherification, or oxidation reactions. The eight-carbon alkyl chain and cyclohexyl moiety confer hydrophobic character that may be advantageous in non-polar reaction environments [1]. Selection of this compound over other cyclohexyl alkanols should be guided by the desired alkyl chain length and its influence on downstream product properties, rather than by purported performance advantages for which no quantitative evidence exists.

Fragrance and Flavor Research Reference Compound

Patent literature identifies 1-alkyl/alkenyl cyclohexan-1-ols as a class of compounds with potential perfume applications [1]. 1-Cyclohexyloctan-1-ol may serve as a reference standard in fragrance research for structure-odor relationship studies within this homologous series. However, no publicly available quantitative odor evaluation data (e.g., detection thresholds, odor descriptors, substantivity indices) have been identified for this specific compound. Procurement for fragrance development should be predicated on the need for a specific homolog rather than on documented olfactory performance metrics.

Physicochemical Property Studies of Cyclohexyl Alkanols

The compound may be utilized in academic or industrial research investigating how alkyl chain length modulates physicochemical parameters such as logP, solubility, boiling point, and partition behavior in cyclohexyl alkanol series. Basic molecular properties including molecular formula (C14H28O) and molecular weight (212.37) are documented . Researchers requiring a C8-chain cyclohexyl alkanol for systematic structure-property relationship investigations would select 1-cyclohexyloctan-1-ol based on its specific structural attributes rather than on comparative performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyloctan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.